5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties . The presence of the 4-hydroxypiperidine group in its structure enhances its biological activity, making it a promising candidate for various scientific research applications .
Preparation Methods
The synthesis of 5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the use of 4,6-dichloropyrimidine as a starting material . The synthetic route includes several steps:
Nucleophilic substitution: The 4,6-dichloropyrimidine undergoes nucleophilic substitution with 4-hydroxypiperidine to form an intermediate compound.
Cyclization: The intermediate compound then undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core.
Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core to yield the target compound.
Chemical Reactions Analysis
5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 4-hydroxypiperidine moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazolo[3,4-d]pyrimidine core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Biology: It is used in studies related to cell proliferation, apoptosis, and cell cycle regulation.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis and cell cycle arrest . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other signaling proteins .
Comparison with Similar Compounds
5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrimidine derivatives: These compounds have a similar pyrimidine core but lack the pyrazole ring, resulting in different biological properties.
The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core and the 4-hydroxypiperidine group, which enhances its biological activity and makes it a promising candidate for further research .
Properties
Molecular Formula |
C12H17N5O2 |
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Molecular Weight |
263.30 g/mol |
IUPAC Name |
5-[(4-hydroxypiperidin-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N5O2/c1-16-10-9(6-15-16)11(18)17(8-14-10)7-12(19)2-4-13-5-3-12/h6,8,13,19H,2-5,7H2,1H3 |
InChI Key |
RQNHOPZFHTWVHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCNCC3)O |
Origin of Product |
United States |
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